N-(1-{(Propan-2-yl)[(pyridin-2-yl)methyl]amino}propan-2-ylidene)hydroxylamine
Description
This compound features a propan-2-ylidene backbone substituted with a hydroxylamine group and a tertiary amine moiety containing propan-2-yl and pyridin-2-ylmethyl substituents.
Properties
CAS No. |
918898-32-5 |
|---|---|
Molecular Formula |
C12H19N3O |
Molecular Weight |
221.30 g/mol |
IUPAC Name |
N-[1-[propan-2-yl(pyridin-2-ylmethyl)amino]propan-2-ylidene]hydroxylamine |
InChI |
InChI=1S/C12H19N3O/c1-10(2)15(8-11(3)14-16)9-12-6-4-5-7-13-12/h4-7,10,16H,8-9H2,1-3H3 |
InChI Key |
JDNFKDGHHHLXNT-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)N(CC1=CC=CC=N1)CC(=NO)C |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(1-{(Propan-2-yl)[(pyridin-2-yl)methyl]amino}propan-2-ylidene)hydroxylamine typically involves the reaction of α-bromoketones with 2-aminopyridines. The reaction conditions can vary, but one common method involves the use of toluene as a solvent and iodine (I2) and tert-butyl hydroperoxide (TBHP) as promoters for C–C bond cleavage . The reaction is mild and metal-free, making it an attractive option for synthesizing this compound.
Industrial Production Methods
Industrial production methods for this compound are not well-documented, but the principles of organic synthesis involving α-bromoketones and 2-aminopyridines can be scaled up for industrial applications. The use of environmentally friendly and cost-effective reagents is crucial for large-scale production.
Chemical Reactions Analysis
Types of Reactions
N-(1-{(Propan-2-yl)[(pyridin-2-yl)methyl]amino}propan-2-ylidene)hydroxylamine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using common oxidizing agents such as hydrogen peroxide (H2O2) or potassium permanganate (KMnO4).
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4).
Substitution: The compound can participate in nucleophilic substitution reactions, where the hydroxylamine group can be replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: H2O2, KMnO4, acidic or basic conditions.
Reduction: NaBH4, LiAlH4, typically in anhydrous solvents.
Substitution: Various nucleophiles, often in polar aprotic solvents.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield N-oxides, while reduction can produce amines or alcohols.
Scientific Research Applications
N-(1-{(Propan-2-yl)[(pyridin-2-yl)methyl]amino}propan-2-ylidene)hydroxylamine has several scientific research applications:
Chemistry: Used as a building block for synthesizing more complex organic molecules.
Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Explored as a potential therapeutic agent due to its unique structural features.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of N-(1-{(Propan-2-yl)[(pyridin-2-yl)methyl]amino}propan-2-ylidene)hydroxylamine involves its interaction with specific molecular targets and pathways. The compound’s hydroxylamine group can form reactive intermediates that interact with biological macromolecules, leading to various biological effects. The exact molecular targets and pathways are still under investigation, but the compound’s ability to modulate enzyme activity and cellular processes is of particular interest .
Comparison with Similar Compounds
N-[1-(Morpholin-4-yl)propan-2-ylidene]hydroxylamine ()
- Structural Differences : The morpholine ring replaces the propan-2-yl and pyridinylmethyl groups in the tertiary amine.
- Functional Implications: Morpholine’s electron-rich oxygen enhances solubility and hydrogen-bonding capacity compared to the pyridine-containing analog.
- Synthetic Relevance : Both compounds likely form via Schiff base intermediates, but the morpholine derivative’s stability under acidic conditions may differ due to its cyclic ether structure .
R-N-(1-(Benzyl(methyl)amino)propan-2-yl)-4-cyano-2-nitrobenzamide ()
- Structural Differences: A benzyl(methyl)amino group replaces the pyridinylmethyl-propan-2-yl amino moiety, with additional nitro and cyano substituents on the benzamide ring.
- Functional Implications: The nitro group increases electrophilicity, enabling radiosynthesis (e.g., fluorine-18 labeling) more readily than the hydroxylamine’s nucleophilic nitrogen .
- Synthetic Methods : Both compounds utilize HATU/NMM-mediated coupling, but the hydroxylamine’s sensitivity to oxidation necessitates milder conditions .
Suvecaltamide ()
- Structural Differences : Suvecaltamide contains a trifluoroethoxy-pyridinyl group and a propan-2-ylphenylacetamide backbone, lacking the hydroxylamine and propan-2-ylidene moieties.
- Functional Implications :
- The trifluoroethoxy group enhances metabolic stability and lipophilicity, whereas the hydroxylamine in the target compound may confer redox or metal-chelating activity.
- Both compounds feature pyridine rings, but suvecaltamide’s Cav channel stabilization mechanism suggests divergent pharmacological applications compared to the hydroxylamine derivative’s undefined bioactivity .
Formoterol-Related Compounds ()
- Structural Differences: Formoterol analogs include β-hydroxyaminoethyl groups and methoxyphenyl substituents, contrasting with the hydroxylamine-propan-2-ylidene core.
- Functional Implications :
- The β-hydroxy group in Formoterol derivatives is critical for β2-adrenergic receptor agonism, whereas the hydroxylamine in the target compound may act as a chelator or radical scavenger.
- Both classes highlight the role of nitrogen stereochemistry in biological activity, though their therapeutic targets differ significantly .
Data Tables: Key Structural and Functional Comparisons
| Compound | Core Structure | Key Substituents | Functional Attributes |
|---|---|---|---|
| Target Compound | Propan-2-ylidene hydroxylamine | Pyridin-2-ylmethyl, propan-2-ylamino | Potential chelation, redox activity |
| N-[1-(Morpholin-4-yl)propan-2-ylidene]hydroxylamine | Propan-2-ylidene hydroxylamine | Morpholine | Enhanced solubility, conformational rigidity |
| R-N-(1-(Benzyl(methyl)amino)propan-2-yl)-4-cyano-2-nitrobenzamide | Propan-2-yl benzamide | Nitro, cyano, benzyl(methyl)amino | Radiosynthesis utility, electrophilic reactivity |
| Suvecaltamide | Propan-2-ylphenylacetamide | Trifluoroethoxy-pyridinyl | Cav channel stabilization, metabolic stability |
| Formoterol-Related Compounds | β-Hydroxyaminoethylphenyl | Methoxyphenyl, acetamide/formamide | β2-adrenergic agonism |
Research Findings and Implications
- Synthetic Challenges : The target compound’s hydroxylamine group may require protection during synthesis to prevent oxidation, as seen in analogous radiosynthesis protocols (e.g., hydroxylamine solution handling in ) .
- Biological Potential: Pyridine-containing analogs like suvecaltamide and Formoterol derivatives demonstrate the importance of aromatic nitrogen in target engagement, suggesting the hydroxylamine derivative could interact with metal-dependent enzymes or receptors .
- Thermodynamic Stability : The propan-2-ylidene moiety may adopt tautomeric forms, analogous to Schiff base dynamics in ’s pyrimidine synthesis, influencing reactivity and binding .
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